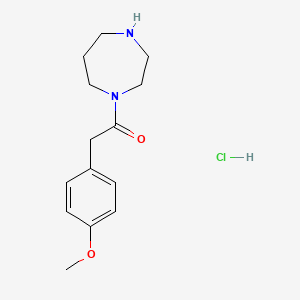

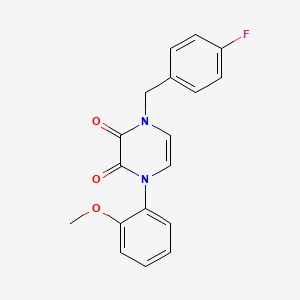

![molecular formula C15H11Cl2F3N2O3 B2917813 2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate CAS No. 338783-83-8](/img/structure/B2917813.png)

2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an organic molecule that contains a carbamate group (N-CO-O), a pyridine group (a six-membered ring with one nitrogen atom), and a trifluoroethyl group (C-CF3). These groups are common in many pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, or electron diffraction . Without specific data, it’s hard to provide a detailed structure analysis.Physical And Chemical Properties Analysis

Physical and chemical properties such as boiling point, density, and refractive index can be determined experimentally . The presence of the trifluoroethyl group could make the compound more lipophilic, which could affect its solubility and reactivity .Scientific Research Applications

Synthesis and Photoredox Catalysis

- Facile and Efficient Synthesis : Research on the synthesis of photoaffinity reagents highlights the use of stable carbamate intermediates in the synthesis process, showcasing the utility of carbamates in constructing complex molecules for scientific applications (Chehade & Spielmann, 2000).

Trifluoromethylation Techniques

- Regioselective Trifluoromethylation : A study on trifluoromethyl group-containing N-heteroaromatics presents a method for the synthesis through highly regioselective addition, useful in pharmaceuticals and agrochemicals, highlighting the importance of trifluoromethylation in modifying chemical structures for enhanced activity (Nishida et al., 2014).

Applications in Organic Synthesis

- One-Pot Formation of Substituted Pyridinium Salts : Research on the synthesis of nicotine and analogs through addition of aminopenta-2,4-dienals onto N-acyliminium ions demonstrates the versatility of carbamate intermediates in synthesizing complex nitrogen-containing heterocycles, relevant for drug discovery and development (Peixoto et al., 2010).

Photoredox Systems for Fluoromethylation

- Photoredox-Catalyzed Fluoromethylation : A study on the development of protocols for tri- and difluoromethylation of various skeletons using photoredox catalysis showcases the role of photocatalysts in facilitating radical reactions, which is critical for the synthesis of organofluorine compounds, indicating the importance of fluoromethylation in enhancing the properties of pharmaceuticals and agrochemicals (Koike & Akita, 2016).

Future Directions

properties

IUPAC Name |

2,2,2-trifluoroethyl N-[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2F3N2O3/c16-10-4-3-9(6-11(10)17)7-22-5-1-2-12(13(22)23)21-14(24)25-8-15(18,19)20/h1-6H,7-8H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEYBFHJVZTTRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)NC(=O)OCC(F)(F)F)CC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

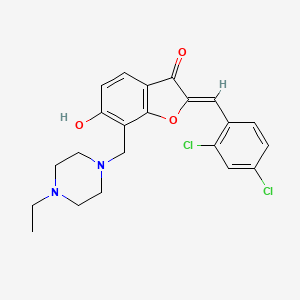

![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)

![N-(5-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2917733.png)

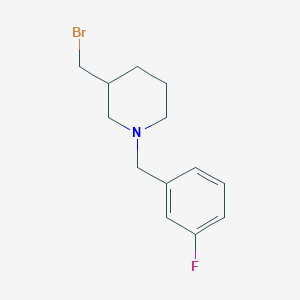

![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)

![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)

![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)

![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)